molecular formula C19H14ClNO3S B11985899 N-{1-[(4-chlorophenyl)sulfanyl]-2-oxo-2-phenylethyl}furan-2-carboxamide

N-{1-[(4-chlorophenyl)sulfanyl]-2-oxo-2-phenylethyl}furan-2-carboxamide

Cat. No.: B11985899
M. Wt: 371.8 g/mol
InChI Key: QXLKMKFUSOOLDO-UHFFFAOYSA-N
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Description

N-{1-[(4-chlorophenyl)sulfanyl]-2-oxo-2-phenylethyl}furan-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[(4-chlorophenyl)sulfanyl]-2-oxo-2-phenylethyl}furan-2-carboxamide typically involves multiple steps. One common method starts with the esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to form intermediate compounds. These intermediates are then subjected to further reactions, such as nucleophilic substitution, to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-{1-[(4-chlorophenyl)sulfanyl]-2-oxo-2-phenylethyl}furan-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines. Substitution reactions can introduce various functional groups, such as alkyl or aryl groups .

Scientific Research Applications

N-{1-[(4-chlorophenyl)sulfanyl]-2-oxo-2-phenylethyl}furan-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{1-[(4-chlorophenyl)sulfanyl]-2-oxo-2-phenylethyl}furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heterocyclic molecules with furan, thiazole, or thiadiazole rings. Examples include:

Uniqueness

N-{1-[(4-chlorophenyl)sulfanyl]-2-oxo-2-phenylethyl}furan-2-carboxamide is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and development.

Properties

Molecular Formula

C19H14ClNO3S

Molecular Weight

371.8 g/mol

IUPAC Name

N-[1-(4-chlorophenyl)sulfanyl-2-oxo-2-phenylethyl]furan-2-carboxamide

InChI

InChI=1S/C19H14ClNO3S/c20-14-8-10-15(11-9-14)25-19(17(22)13-5-2-1-3-6-13)21-18(23)16-7-4-12-24-16/h1-12,19H,(H,21,23)

InChI Key

QXLKMKFUSOOLDO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(NC(=O)C2=CC=CO2)SC3=CC=C(C=C3)Cl

Origin of Product

United States

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